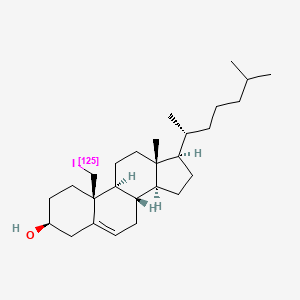
Iodocholesterol I-125
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
19-Iodocholest-5-en-3 beta-ol. A cholesterol derivative usually substituted with radioactive iodine in the 19 position. The compound is an adrenal cortex scanning agent used in the assessment of patients suspected of having Cushing's syndrome, hyperaldosteronism, pheochromocytoma and adrenal remnants following total adrenalectomy.
Wissenschaftliche Forschungsanwendungen
Tumor Localization and Imaging
Iodocholesterol I-125, specifically 19-Iodocholesterol-125 I, has been synthesized and studied as a potential agent for imaging the adrenal gland and associated tumors. It shows less in vivo deiodination compared to previous radioiodinated steroids and exhibits behavior similar to natural steroids, with a significant concentration in the adrenal cortex of dogs, exceeding that in other organs (Counsell et al., 1970). Another study compares 19-iodocholesterol and 6-iodomethylnorcholesterol as adrenal-scanning agents, finding that 6-iodomethylnorcholesterol accumulates significantly more in the rat adrenal gland, suggesting its potential superiority for human use (Couch & Williams, 1977).
Synthetic Methods and Radioiodination
A study describes a method for preparing radioiodinated 6-[125 I]iodocholesterol for adrenal evaluation. This method involves a non-isotopic exchange reaction in a molten state, showing high radiochemical yield and purity, making it suitable for adrenal scanning or PET evaluation (El-Tawoosy, 2001).
Adrenal Cortex Imaging
19-Iodocholesterol has been used for imaging the adrenal cortex. Studies on 131I-19-iodocholesterol in hypertensive patients with aldosterone-producing adenomas showed asymmetric adrenal uptake, helping to locate the tumor before surgery (Hogan et al., 1976). Another study highlights the use of radiolabeled cholesterol in imaging adrenocortical adenomas, even without evidence of excessive steroid production, suggesting its potential for visualizing certain nonfunctioning adrenocortical adenomas (Rizza et al., 1978).
Organ and Tumor Imaging
19-Iodocholesterol has been explored for ovarian imaging in rats, showing that 125I-labeled 19-iodocholesterol is stored in ovaries, suggesting its potential for imaging ovaries in animals and possibly humans (Korn et al., 1980).
Other Research Applications
The compound has also been examined in the context of metabolic studies in familial hypercholesterolemia, providing insights into gene-dosage effects in vivo (Bilheimer et al., 1979), and in studying the uptake and degradation of lipoproteins by human trophoblastic cells (Winkel et al., 1980).
Eigenschaften
CAS-Nummer |
30461-91-7 |
|---|---|
Molekularformel |
C27H45IO |
Molekulargewicht |
510.5 g/mol |
IUPAC-Name |
(3S,8S,9S,10S,13R,14S,17R)-10-((125I)iodanylmethyl)-13-methyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C27H45IO/c1-18(2)6-5-7-19(3)23-10-11-24-22-9-8-20-16-21(29)12-15-27(20,17-28)25(22)13-14-26(23,24)4/h8,18-19,21-25,29H,5-7,9-17H2,1-4H3/t19-,21+,22+,23-,24+,25+,26-,27-/m1/s1/i28-2 |
InChI-Schlüssel |
FIOAEFCJGZJUPW-HEDRMPLKSA-N |
Isomerische SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C[125I])C |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)CI)C |
Kanonische SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)CI)C |
Synonyme |
19 Iodocholesterol 19-Iodocholesterol |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



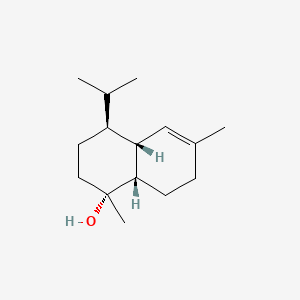
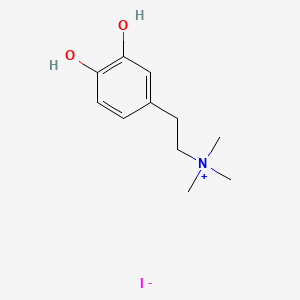
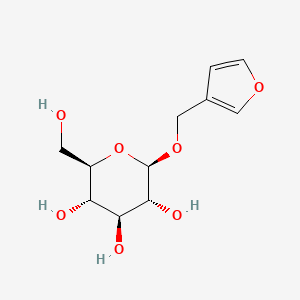
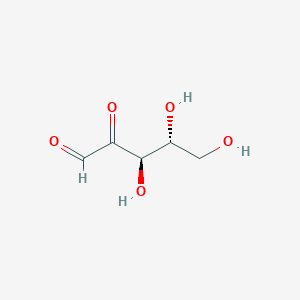

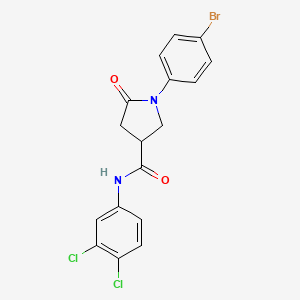
![7-(2-Methoxyphenyl)-5-phenyl-1,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B1229154.png)
![N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-5-methyl-N-(thiophen-2-ylmethyl)-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B1229155.png)
![2-[(3,6-Dimethyl-2-quinolinyl)thio]-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone](/img/structure/B1229156.png)

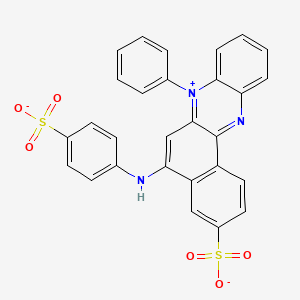
![4-[[(2-methyl-5-nitro-1H-imidazol-4-yl)thio]methyl]-2-nitrophenol](/img/structure/B1229167.png)
![N-[1-[(cyclohexylamino)-oxomethyl]cyclohexyl]-N-(thiophen-2-ylmethyl)-2-pyrazinecarboxamide](/img/structure/B1229170.png)
![2-[[(3-amino-4-carbamoyl-5-cyclohexylimino-2H-thiophen-2-yl)-oxomethyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid methyl ester](/img/structure/B1229172.png)